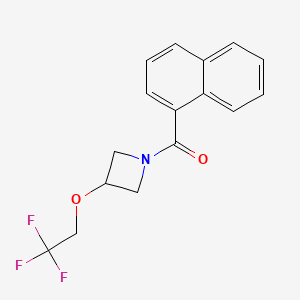
1-萘基(3-(2,2,2-三氟乙氧基)氮杂环丁烷-1-基)甲酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Naphthalen-1-yl(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone is a synthetic organic compound characterized by the presence of a naphthalene ring, an azetidine ring, and a trifluoroethoxy group
科学研究应用
Naphthalen-1-yl(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a lead compound in drug discovery.
Industry: The compound is used in the development of new materials and as an intermediate in the production of specialty chemicals.
作用机制
Mode of Action
It has been observed that similar compounds can undergo photoisomerization, which triggers significant photomechanical motions in molecular crystals . This suggests that Naphthalen-1-yl(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone may interact with its targets in a similar manner.
Biochemical Pathways
The observed photoisomerization and photomechanical effects suggest that this compound may influence pathways related to light-responsive mechanisms .
Result of Action
Based on the observed photomechanical effects, it can be inferred that this compound may induce significant changes at the molecular level, which are then amplified into macroscopic mechanical motion .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of Naphthalen-1-yl(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone. For instance, the observed photomechanical effects are triggered by UV irradiation , suggesting that light conditions may play a crucial role in the compound’s activity. Furthermore, the compound has been shown to exhibit photomechanical effects in water , indicating that the aqueous environment could also influence its action.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Naphthalen-1-yl(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone typically involves the reaction of naphthalene derivatives with azetidine and trifluoroethoxy reagents under controlled conditions. One common method involves the use of a copper(I)-catalyzed alkyne-azide cycloaddition reaction (CuAAC), which provides high regioselectivity and yield . The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and the reactions are typically carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for achieving high yields and purity in industrial settings.
化学反应分析
Types of Reactions
Naphthalen-1-yl(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures, appropriate solvents, and sometimes the use of catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized naphthalene derivatives, while reduction can produce reduced azetidine compounds. Substitution reactions typically result in the formation of new derivatives with modified functional groups.
相似化合物的比较
Similar Compounds
Similar compounds to Naphthalen-1-yl(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone include other naphthalene derivatives and azetidine-containing compounds. Examples include:
- Naphthalen-2-yl derivatives
- Azetidine-2-carboxylate compounds
- Trifluoroethoxy-substituted molecules
Uniqueness
What sets Naphthalen-1-yl(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone apart is its unique combination of structural features, which confer specific chemical and biological properties. The presence of the trifluoroethoxy group, in particular, enhances its stability and reactivity, making it a valuable compound for various research applications.
属性
IUPAC Name |
naphthalen-1-yl-[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F3NO2/c17-16(18,19)10-22-12-8-20(9-12)15(21)14-7-3-5-11-4-1-2-6-13(11)14/h1-7,12H,8-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBVAPNKFCFCILB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC=CC3=CC=CC=C32)OCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
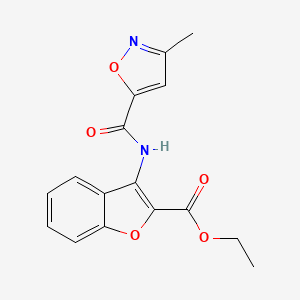
![Ethyl 2-[1-(3,4-dichlorobenzoyl)-3-oxo-2-piperazinyl]acetate](/img/structure/B2435460.png)
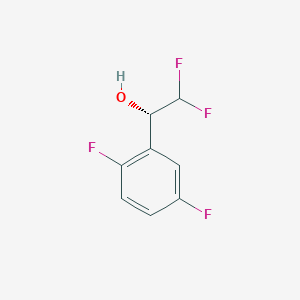
![4-tert-butyl-N-{5-[(carbamoylmethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide](/img/structure/B2435462.png)
![N-[3-(1H-imidazol-1-yl)propyl]-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2435465.png)
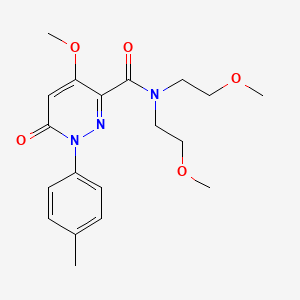
![2-methyl-N-{11-methyl-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl}benzamide](/img/structure/B2435471.png)
![[(2-Phenylethyl)carbamoyl]methyl 2-methylbenzoate](/img/structure/B2435473.png)
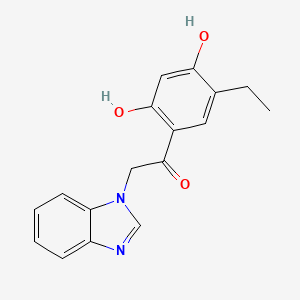
![1-Phenyl-3-[5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl]urea](/img/structure/B2435475.png)
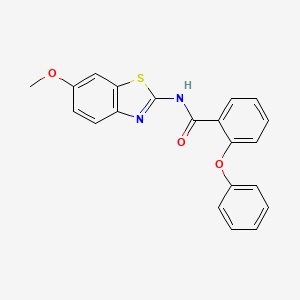
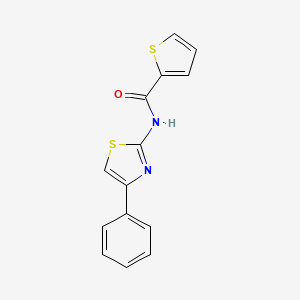
![6-(4-Ethylphenyl)-3-((2-fluorobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2435481.png)
![ethyl 4-(2-{[4-(1H-pyrrol-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate](/img/structure/B2435482.png)
